N-(4-Chloro-3-nitrophenyl)acetamide

Description

BenchChem offers high-quality N-(4-Chloro-3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Chloro-3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

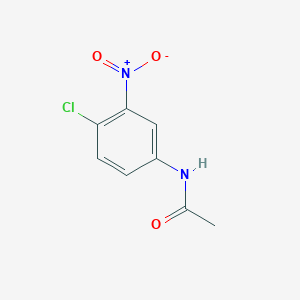

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMQBQADXFETJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970749 | |

| Record name | N-(4-Chloro-3-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5540-60-3 | |

| Record name | N-(4-Chloro-3-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5540-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-3-nitrophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005540603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Chloro-3-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chloro-3-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(4-Chloro-3-nitrophenyl)acetamide chemical properties and structure

An In-depth Technical Guide to N-(4-Chloro-3-nitrophenyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-Chloro-3-nitrophenyl)acetamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structural characteristics, physicochemical properties, synthesis, reactivity, and analytical characterization, grounded in established scientific principles.

Introduction and Strategic Importance

N-(4-Chloro-3-nitrophenyl)acetamide, also known as 4′-Chloro-3′-nitroacetanilide, is an aromatic organic compound whose significance lies primarily in its role as a versatile synthetic intermediate. The strategic placement of its functional groups—an acetamide, a chloro group, and a nitro group—on the phenyl ring allows for a wide range of chemical transformations. The electron-withdrawing nature of the nitro and chloro substituents activates the molecule for certain reactions while also directing the regioselectivity of further substitutions. Its structure is a valuable scaffold in the synthesis of more complex molecules, including dyes, pigments, and potential pharmacologically active agents.[1] It is particularly useful in research laboratories for the development of novel compounds in medicinal chemistry and agrochemicals.[1]

Molecular Structure and Identification

The foundational aspect of any chemical entity is its structure, which dictates its properties and reactivity.

Chemical Identity:

The structure features a central benzene ring substituted with three key functional groups:

-

An Acetamide Group (-NHCOCH₃): Located at position 1, this group is an amide linkage that can influence the electronic properties of the ring and serve as a site for hydrolysis.

-

A Chloro Group (-Cl): Positioned at carbon 4, this halogen is an electron-withdrawing group that deactivates the ring towards electrophilic substitution.

-

A Nitro Group (-NO₂): Located at position 3, this is a strong electron-withdrawing group that significantly influences the molecule's reactivity and is a common precursor to an amine group via reduction.

Physicochemical Properties

The physical and chemical properties of N-(4-Chloro-3-nitrophenyl)acetamide are critical for its handling, storage, and application in synthesis. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Weight | 214.61 g/mol | [2][4] |

| Appearance | Yellow Solid Crystalline | [5] |

| Melting Point | 147-148 °C | [3] |

| Boiling Point | 404.1 °C at 760 mmHg | [3] |

| Density | 1.466 g/cm³ | [3] |

| Polar Surface Area (PSA) | 88.91 Ų | [3] |

| LogP (XLogP3) | 2.5 | [3] |

| Water Solubility | Low | [5] |

These properties, particularly its crystalline nature, defined melting point, and low water solubility, are typical for a substituted aromatic compound of its size and polarity. Its moderate LogP value suggests some lipophilicity.

Synthesis and Mechanistic Considerations

The most direct and common method for synthesizing N-(4-Chloro-3-nitrophenyl)acetamide is through the N-acetylation of its corresponding aniline precursor, 4-chloro-3-nitroaniline.

Experimental Protocol: Synthesis of N-(4-Chloro-3-nitrophenyl)acetamide

This protocol describes a standard laboratory procedure for the acetylation of 4-chloro-3-nitroaniline using acetic anhydride.

Principle: The lone pair of electrons on the nitrogen atom of the primary amine (4-chloro-3-nitroaniline) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer yields the final N-acetylated product and acetic acid as a byproduct. A mild base like sodium acetate is often used to neutralize the acid formed and drive the reaction to completion.

Materials and Reagents:

-

4-chloro-3-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Sodium acetate (optional, as catalyst/base)

-

Ethanol/Water (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-3-nitroaniline (1 equivalent) in a minimal amount of glacial acetic acid.

-

Addition of Reagent: To the stirred solution, add acetic anhydride (approximately 1.1 to 1.2 equivalents). The slight excess ensures the complete consumption of the starting aniline.

-

Heating: Gently heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. Acetic acid is an excellent solvent as it readily dissolves the starting material and is compatible with the reagents.

-

-

Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it slowly into a beaker of ice-cold water with stirring. This will cause the crude product to precipitate out.

-

Causality: The product is poorly soluble in water, leading to its precipitation. This step also serves to quench any unreacted acetic anhydride.

-

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold water to remove acetic acid and other water-soluble impurities.

-

Purification (Recrystallization): Transfer the crude solid to a flask and recrystallize from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Trustworthiness: Recrystallization is a self-validating purification technique. The slow formation of crystals selectively incorporates the desired molecule into the crystal lattice, excluding impurities. The sharp melting point of the final product will confirm its purity.

-

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to remove residual solvent.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of N-(4-Chloro-3-nitrophenyl)acetamide.

Analytical and Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

Thin Layer Chromatography (TLC): Used for monitoring reaction progress. A mobile phase like ethyl acetate/hexane (e.g., 50:50) would be appropriate, showing a higher Rf value for the product compared to the more polar starting aniline.[6]

-

Melting Point Determination: A sharp melting point within the literature range (147-148 °C) is a strong indicator of high purity.[3][6]

-

Infrared (IR) Spectroscopy: Provides information on the functional groups present.

-

N-H stretch: A sharp peak around 3300-3250 cm⁻¹.

-

C=O stretch (Amide I): A strong, sharp peak around 1680-1660 cm⁻¹.

-

N-O stretch (asymmetric & symmetric): Two strong peaks around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the carbon-hydrogen framework.

-

¹H NMR: Expected signals would include a singlet for the methyl protons (-COCH₃) around δ 2.2-2.3 ppm, a singlet for the amide proton (-NH) around δ 8-10 ppm (can be broad), and three distinct signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the phenyl ring.

-

¹³C NMR: Signals for the methyl carbon (~25 ppm), the carbonyl carbon (~169 ppm), and six distinct aromatic carbon signals would be expected.

-

-

Mass Spectrometry (MS): Determines the molecular weight. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 214 and a corresponding M+2 peak at m/z 216 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.[4][7]

Visualization of Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. Information is derived from available Safety Data Sheets (SDS).

-

Hazard Identification:

-

Precautions for Safe Handling:

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5][10]

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[11] Avoid formation of dust and aerosols.[3]

-

-

Storage Conditions:

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5][11]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5]

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][8]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5][11]

-

References

-

N-(4-CHLORO-3-NITROPHENYL)ACETAMIDE | CAS 5540-60-3. Molbase. [Link]

-

4-Chloro-3-nitrophenylacetamide. NIST WebBook. [Link]

-

Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. LookChem. [Link]

-

N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3. PubChem. [Link]

-

4-Chloro-3-nitrophenylacetamide. NIST WebBook. [Link]

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]

-

N-(4-Chloro-3-nitrophenyl)acetamide. MySkinRecipes. [Link]

-

Acetamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- [2653-15-8]. Chemsigma. [Link]

-

CAS#:2171651-57-1. Chemsrc. [Link]

-

Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

Sources

- 1. N-(4-Chloro-3-nitrophenyl)acetamide [myskinrecipes.com]

- 2. N-(4-CHLORO-3-NITROPHENYL)ACETAMIDE | CAS 5540-60-3 [matrix-fine-chemicals.com]

- 3. echemi.com [echemi.com]

- 4. 4-Chloro-3-nitrophenylacetamide [webbook.nist.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. jcbsc.org [jcbsc.org]

- 7. 4-Chloro-3-nitrophenylacetamide [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. 4-Nitroacetanilide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N-(4-Chloro-3-nitrophenyl)acetamide (CAS: 5540-60-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-Chloro-3-nitrophenyl)acetamide, a valuable chemical intermediate. Recognizing the nuanced requirements of researchers and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that prioritizes scientific integrity, experimental causality, and practical application.

Section 1: Core Molecular Attributes and Physicochemical Properties

N-(4-Chloro-3-nitrophenyl)acetamide is an aromatic amide characterized by a phenyl ring substituted with a chloro, a nitro, and an acetamide group.[1][2] This trifunctional substitution pattern imparts a unique reactivity profile, making it a versatile precursor in organic synthesis.[3]

Table 1: Physicochemical Properties of N-(4-Chloro-3-nitrophenyl)acetamide

| Property | Value | Source |

| CAS Number | 5540-60-3 | [4] |

| Molecular Formula | C₈H₇ClN₂O₃ | [4] |

| Molecular Weight | 214.61 g/mol | [4] |

| Appearance | Expected to be a solid, likely pale yellow to yellow-brown, based on related structures. | [5] |

| Melting Point | 147-148 °C | [5] |

| Boiling Point | 404.1 °C at 760 mmHg | [5] |

| Density | 1.466 g/cm³ | [5] |

| Solubility | Limited solubility in water is expected; soluble in common organic solvents like ethanol, acetone, and dimethylformamide (DMF). | [6] |

Section 2: Synthesis and Purification

The primary and most direct route to N-(4-Chloro-3-nitrophenyl)acetamide is the N-acetylation of 4-chloro-3-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution.

Underlying Principles of the Synthetic Route

The lone pair of electrons on the nitrogen atom of the amino group in 4-chloro-3-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. The choice of acetic anhydride is strategic; it is a cost-effective and highly reactive acetylating agent. The reaction is typically performed in a suitable solvent that can dissolve the starting aniline derivative. An inert solvent like dichloromethane is often employed.[2] The reaction proceeds readily at room temperature.

Caption: Synthesis of N-(4-Chloro-3-nitrophenyl)acetamide.

Self-Validating Experimental Protocol for Synthesis

This protocol is designed to be self-validating by incorporating in-process checks and purification steps that ensure the identity and purity of the final product.

Materials and Equipment:

-

4-chloro-3-nitroaniline

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

-

Standard laboratory glassware for workup and recrystallization

-

Thin-Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (29.0 mmol) of 4-chloro-3-nitroaniline in 40 mL of dichloromethane under an inert atmosphere (e.g., argon).[2]

-

Addition of Acetylating Agent: To the stirred solution, add 3.5 mL (34.8 mmol, 1.2 equivalents) of acetic anhydride dropwise via a dropping funnel at room temperature.[2]

-

Reaction Monitoring (Self-Validation Point 1): Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is complete when the starting aniline spot is no longer visible. This typically takes 1-2 hours.

-

Workup: Upon completion, wash the reaction mixture with 2 x 20 mL of saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid formed. Separate the organic layer.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification by Recrystallization (Self-Validation Point 2): Recrystallize the crude solid product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. A high-purity product should be obtained as a crystalline solid.[5]

Section 3: Analytical Characterization for Structure Elucidation and Purity Assessment

Rigorous analytical characterization is paramount to confirm the structure and assess the purity of the synthesized N-(4-Chloro-3-nitrophenyl)acetamide.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetamide group at approximately δ 2.2-2.3 ppm. The aromatic region should display three distinct signals corresponding to the three protons on the phenyl ring. The proton ortho to the nitro group is expected to be the most deshielded. For comparison, the ¹H NMR spectrum of the isomeric N-(4-Chloro-2-nitrophenyl)acetamide in CDCl₃ shows signals at δ 10.25 (s, 1H, NH), 8.77 (d, 1H), 8.19 (s, 1H), 7.59 (d, 1H), and 2.29 (s, 3H, CH₃).[2]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the amide at around δ 168-170 ppm and a signal for the methyl carbon at approximately δ 24-25 ppm. The aromatic region will show six signals for the six carbons of the phenyl ring, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro groups. For comparison, the ¹³C NMR of N-(4-Chloro-2-nitrophenyl)acetamide shows signals at δ 169.0, 136.3, 135.9, 133.5, 128.3, 125.3, 123.4, and 25.6.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups. Expected characteristic absorption bands include:

-

N-H stretching: A sharp peak around 3300-3250 cm⁻¹

-

C=O stretching (amide I band): A strong absorption around 1680-1660 cm⁻¹

-

N-H bending (amide II band): Around 1550-1530 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: Strong bands around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak [M]⁺ at m/z 214 and 216 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) and the nitro group (NO₂).

Chromatographic Methods for Purity Determination

-

Thin-Layer Chromatography (TLC): TLC is an effective technique for rapid purity assessment and reaction monitoring. A suitable mobile phase, such as ethyl acetate/hexane (e.g., 1:1 v/v), on silica gel plates will allow for the separation of the product from starting materials and byproducts. Visualization under UV light (254 nm) is typically effective.[2][7]

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method is recommended.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[8]

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Section 4: Chemical Reactivity and Applications in Drug Development

The synthetic utility of N-(4-Chloro-3-nitrophenyl)acetamide lies in the selective chemical transformations of its three functional groups.

Caption: Key reaction pathways for N-(4-Chloro-3-nitrophenyl)acetamide.

Key Chemical Transformations

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂/Pd-C). This transformation is fundamental as it introduces a new nucleophilic center, opening up possibilities for further derivatization, such as diazotization reactions or amide/sulfonamide bond formation. This is a common strategy in the synthesis of many pharmaceutical agents.[5][9]

-

Hydrolysis of the Amide: The acetamide group can be hydrolyzed under acidic or basic conditions to regenerate the free amine, 4-chloro-3-nitroaniline. This functionality can be viewed as a protecting group for the aniline.

-

Nucleophilic Aromatic Substitution: The chloro substituent on the aromatic ring is generally unreactive towards nucleophilic substitution due to the deactivating nature of the nitro and acetamide groups. However, under forcing conditions (high temperature and pressure), it may be displaced by strong nucleophiles.

Role as a Precursor in the Synthesis of Bioactive Molecules

While direct examples of N-(4-Chloro-3-nitrophenyl)acetamide in drug synthesis are not prevalent in the immediate literature, its structural motifs are present in various biologically active compounds, and its precursor, 4-chloro-3-nitroaniline, is a known building block in medicinal chemistry.[6]

-

Anticancer Agents: A structurally related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is a key intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1] This highlights the utility of chloro-nitrophenyl acetamide scaffolds in the development of kinase inhibitors.

-

Antibacterial Agents: Research on a fluoro-analogue, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated its ability to act synergistically with existing antibacterial drugs against Klebsiella pneumoniae.[10] This suggests that the N-(4-chloro-3-nitrophenyl)acetamide core could be a valuable starting point for the development of new antibacterial agents or adjuvants. The general class of nitroaromatic compounds has a well-established history in antimicrobial drug discovery.[11]

Section 5: Safety, Handling, and Toxicology

As a substituted nitroaniline derivative, N-(4-Chloro-3-nitrophenyl)acetamide should be handled with appropriate precautions in a laboratory setting.

Table 2: GHS Hazard Information for Structurally Related Compounds

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | [12] |

| H312 | Harmful in contact with skin | [12] |

| H315 | Causes skin irritation | [12] |

| H318/H319 | Causes serious eye damage/irritation | [12] |

| H332 | Harmful if inhaled | [12] |

| H335 | May cause respiratory irritation | [12] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If handling as a powder outside of a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Toxicological Profile: No specific toxicological studies for N-(4-Chloro-3-nitrophenyl)acetamide were identified. However, the toxicity of its precursor, 4-chloro-3-nitroaniline, has been studied and indicates that the primary toxicological effects are hemolytic or Heinz body anemia and testicular atrophy, which is consistent with other aromatic nitro and amino compounds.[13] The metabolic reduction of the nitro group can lead to reactive intermediates that may cause cellular damage.[3]

Section 6: Conclusion

N-(4-Chloro-3-nitrophenyl)acetamide, CAS number 5540-60-3, is a valuable and versatile chemical intermediate. Its synthesis via the acetylation of 4-chloro-3-nitroaniline is straightforward and can be readily accomplished in a standard laboratory setting. The presence of three distinct functional groups provides multiple avenues for further chemical modification, making it a useful building block in organic synthesis. While direct applications in marketed drugs are not immediately apparent, the structural motifs and the biological activity of closely related compounds strongly suggest its potential utility in the discovery and development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. As with all nitroaromatic compounds, appropriate safety precautions must be observed during its handling and use.

References

- Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Jia, X., Li, P., Shao, Y., Yuan, Y., Ji, H., Hou, W., Liu, X., & Zhang, X. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Green Chemistry, 19(23), 5568-5572. Retrieved from [Link]

-

mzCloud. (2016, February 24). N 4 Bromo 3 methylphenyl acetamide. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]

-

Sharma, A., Gannedi, V., & Sawant, S. D. (2023). A one pot protocol to convert nitro-arenes into N-aryl amides. ResearchGate. Retrieved from [Link]

-

de Farias, A. C. A., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(1). Retrieved from [Link]

-

NICNAS. (2019, December 12). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Retrieved from [Link]

-

Guerraba, W., Missioui, M., Mague, J. T., & Ramli, Y. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47. Retrieved from [Link]

-

Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 62(10), o4427-o4428. Retrieved from [Link]

-

Zhang, S.-S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 62(10), o4478-o4479. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). N-(4-CHLOROPHENYL)ACETAMIDE | CAS 539-03-7. Retrieved from [Link]

-

ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]

-

Medina-Franco, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3636. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of the target molecules. (A1): N-(4-fluoro-3-nitrophenyl) acetamide, (A2). Retrieved from [Link]

-

O'Donoghue, J. L. (1986). Subchronic Oral Toxicology of 4-chloro-3-nitroaniline in the Rat. Fundamental and Applied Toxicology, 6(3), 551-558. Retrieved from [Link]

-

Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Macedonian Journal of Medical Sciences, 10(A), 733-738. Retrieved from [Link]

-

Kwiecień, A., & Leś, A. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-3-nitrophenylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum N-(4-nitrophenyl) acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). a: Mass spectrum N-(4-nitrophenyl) acetamide. Retrieved from [Link]

Sources

- 1. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. 4-Chloro-3-nitrophenylacetamide [webbook.nist.gov]

- 5. jcbsc.org [jcbsc.org]

- 6. guidechem.com [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. scielo.br [scielo.br]

- 11. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mzCloud – N 4 Bromo 3 methylphenyl acetamide [mzcloud.org]

A Technical Guide to N-(4-Chloro-3-nitrophenyl)acetamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-Chloro-3-nitrophenyl)acetamide is a substituted nitroaromatic compound that serves as a crucial intermediate in synthetic organic chemistry. This guide provides a comprehensive technical overview of its core physicochemical properties, including its definitive molecular formula and weight. We delve into the strategic rationale behind its synthesis via electrophilic aromatic substitution, offering a detailed, field-tested experimental protocol for its preparation and subsequent purification by recrystallization. Furthermore, this document outlines the standard analytical techniques for structural verification and quality control. The primary utility of this molecule as a versatile building block in the development of pharmaceuticals and agrochemicals is explored, highlighting its potential in constructing more complex bioactive molecules. Finally, essential safety protocols, handling procedures, and storage requirements are detailed to ensure its responsible use in a laboratory setting.

Compound Identification and Physicochemical Properties

N-(4-Chloro-3-nitrophenyl)acetamide is a key organic compound whose structure incorporates a chloro, a nitro, and an acetamido group on a benzene ring. These functional groups provide multiple reaction sites, making it a valuable precursor in multi-step syntheses. Its fundamental properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-(4-chloro-3-nitrophenyl)acetamide | [1] |

| CAS Number | 5540-60-3 | [1][2][3] |

| Molecular Formula | C₈H₇ClN₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 214.60 g/mol | [4] |

| Alternate Names | Acetamide, N-(4-chloro-3-nitrophenyl)- | [2][3] |

| Typical Appearance | Light yellow crystalline solid | [6] |

Synthesis and Purification

The synthesis of N-(4-Chloro-3-nitrophenyl)acetamide is a classic example of an electrophilic aromatic substitution reaction, specifically, the nitration of an activated aromatic ring.

Synthetic Rationale and Mechanistic Insight

The chosen precursor for this synthesis is N-(4-chlorophenyl)acetamide. The regiochemical outcome of the nitration is governed by the directing effects of the substituents already present on the benzene ring:

-

Acetamido Group (-NHCOCH₃): This is an activating, ortho, para-directing group. Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring, stabilizing the arenium ion intermediate.

-

Chloro Group (-Cl): This is a deactivating, ortho, para-directing group. It is deactivating due to its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions via resonance stabilization.

In this specific precursor, the para position relative to the powerful acetamido directing group is already occupied by the chlorine atom. Therefore, the incoming electrophile—the nitronium ion (NO₂⁺)—is predominantly directed to the ortho position (C3), yielding the desired N-(4-Chloro-3-nitrophenyl)acetamide. The nitronium ion is generated in situ from concentrated nitric acid using concentrated sulfuric acid as a catalyst, which protonates the nitric acid, facilitating the loss of a water molecule.

Experimental Protocol: Synthesis

Causality: This protocol relies on careful temperature control to prevent side reactions, such as dinitration, and ensure the selective formation of the mono-nitro product.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve N-(4-chlorophenyl)acetamide (1.0 eq) in glacial acetic acid or concentrated sulfuric acid under constant stirring.

-

Cooling: Immerse the flask in an ice-salt bath to cool the solution to 0-5 °C. Maintaining a low temperature is critical as the nitration reaction is highly exothermic.[7]

-

Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to an equal volume of chilled concentrated sulfuric acid.

-

Addition: Add the nitrating mixture dropwise to the stirred solution of N-(4-chlorophenyl)acetamide, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours, monitoring the reaction's progress using Thin-Layer Chromatography (TLC).

-

Quenching and Precipitation: Carefully pour the reaction mixture over a large volume of crushed ice and water. The crude product will precipitate out of the solution.

-

Isolation: Isolate the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acid.

Experimental Protocol: Purification by Recrystallization

Trustworthiness: Recrystallization is a self-validating purification method. The formation of well-defined crystals from a saturated solution inherently excludes impurities, leading to a product with high purity, which can be confirmed by melting point analysis and spectroscopic methods.

-

Solvent Selection: A binary solvent system, such as ethanol and water, is often effective.[7] The crude product should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

-

Dissolution: Transfer the crude, dried solid to an Erlenmeyer flask and add the minimum volume of hot ethanol required for complete dissolution.

-

Crystallization: Slowly add hot water dropwise until the solution becomes slightly turbid. Re-clarify the solution by adding a few drops of hot ethanol.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of N-(4-Chloro-3-nitrophenyl)acetamide.

Structural Elucidation and Quality Control

To confirm the identity and purity of the synthesized N-(4-Chloro-3-nitrophenyl)acetamide, a suite of analytical techniques is employed. Each method provides distinct, complementary information.

-

Thin-Layer Chromatography (TLC): Used to monitor the reaction's completion by comparing the reaction mixture spot with the starting material spot. It also provides a preliminary assessment of the final product's purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique verifies the presence of key functional groups. Expected characteristic peaks include N-H stretching (amide), C=O stretching (amide), C-N stretching, asymmetric and symmetric stretching of the NO₂ group, and C-Cl stretching.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 214.60 g/mol .[2][3] The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will result in a characteristic M+2 peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure confirmation. ¹H NMR will show distinct signals for the aromatic protons and the methyl protons of the acetamido group, with coupling patterns that confirm the 1,2,4-substitution pattern. ¹³C NMR will show the expected number of signals for the eight unique carbon atoms in the molecule.

Applications in Scientific Research and Development

N-(4-Chloro-3-nitrophenyl)acetamide is not typically an end-product but rather a strategic intermediate. Its value lies in the chemical "handles" it provides for constructing more elaborate molecular architectures.

Core Utility as a Synthetic Building Block

The molecule's true potential is unlocked through the transformation of its functional groups. The nitro group is particularly versatile; it can be readily reduced to an amine (-NH₂) using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields N-(3-amino-4-chlorophenyl)acetamide, a diamine derivative that is a gateway to a wide range of compounds, including:

-

Heterocyclic compounds (e.g., benzimidazoles).

-

Novel amides via coupling with carboxylic acids.

-

Ureas and thioureas.

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are privileged structures in medicinal chemistry. By serving as a precursor to these structures, N-(4-Chloro-3-nitrophenyl)acetamide is relevant to drug development. For instance, a structurally related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity against Klebsiella pneumoniae, and its effects can be synergistic when combined with conventional antibiotics like meropenem and imipenem.[8] This suggests that the 2-chloro-N-(nitrophenyl)acetamide scaffold is a promising starting point for developing new antibacterial agents.

Role in Agrochemicals and Materials Science

The compound finds application in the synthesis of agrochemicals, such as herbicides and pesticides.[4] For example, related N-acetyl-N-(4-chloro-2-nitrophenyl)acetamide is a known intermediate for the herbicide Quizalofop-Ethyl.[6] The structural motifs present are common in molecules designed to interact with biological systems in plants and insects.

Application Pathways

Caption: Key synthetic transformations and resulting application fields for the title compound.

Safety, Handling, and Storage

As with all nitroaromatic compounds, proper safety protocols are mandatory when handling N-(4-Chloro-3-nitrophenyl)acetamide and its derivatives.

-

GHS Hazard Classification: While a specific SDS for this exact isomer is not universally available, related isomers like 2-Chloro-N-(4-nitrophenyl)acetamide are classified with the following hazards:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[9]

-

Skin and Body Protection: A lab coat is mandatory.

-

-

Handling:

-

Storage:

-

First Aid Measures:

-

If Inhaled: Move the person into fresh air.[9]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[9]

-

Conclusion

N-(4-Chloro-3-nitrophenyl)acetamide, with the molecular formula C₈H₇ClN₂O₃ and a molecular weight of 214.60 g/mol , is a fundamentally important synthetic intermediate. Its preparation via a well-understood nitration reaction is straightforward, provided that strict procedural controls are followed. The true value of this compound is realized in its capacity as a versatile precursor for a host of more complex molecules relevant to the pharmaceutical and agrochemical industries. Adherence to rigorous safety and handling protocols is essential for its use in any research or development context.

References

-

MySkinRecipes. N-(4-Chloro-3-nitrophenyl)acetamide. [Link]

-

Molbase. N-(4-CHLORO-3-NITROPHENYL)ACETAMIDE | CAS 5540-60-3. [Link]

-

NIST WebBook. 4-Chloro-3-nitrophenylacetamide. [Link]

-

NIST WebBook. 4-Chloro-3-nitrophenylacetamide. [Link]

-

LookChem. Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. [Link]

-

SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

-

Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

-

Angene Chemical. Safety Data Sheet - 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

-

ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]

Sources

- 1. N-(4-CHLORO-3-NITROPHENYL)ACETAMIDE | CAS 5540-60-3 [matrix-fine-chemicals.com]

- 2. 4-Chloro-3-nitrophenylacetamide [webbook.nist.gov]

- 3. 4-Chloro-3-nitrophenylacetamide [webbook.nist.gov]

- 4. N-(4-Chloro-3-nitrophenyl)acetamide [myskinrecipes.com]

- 5. echemi.com [echemi.com]

- 6. innospk.com [innospk.com]

- 7. jcbsc.org [jcbsc.org]

- 8. scielo.br [scielo.br]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Chloro-3-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, underlying mechanism, and detailed characterization of N-(4-chloro-3-nitrophenyl)acetamide. As a key intermediate in the production of various dyes, pigments, and pharmaceutical compounds, a thorough understanding of its preparation and analytical profile is crucial for professionals in chemical research and drug development.[1]

Section 1: The Synthetic Pathway—An Electrophilic Aromatic Substitution Approach

The synthesis of N-(4-chloro-3-nitrophenyl)acetamide is a classic example of electrophilic aromatic substitution, specifically, the nitration of an activated benzene ring. The starting material for this synthesis is N-(4-chlorophenyl)acetamide (also known as 4-chloroacetanilide).

1.1. The Core Mechanism: Nitration

The reaction proceeds via the nitration of 4-chloroacetanilide using a nitrating mixture, which is typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2] The key steps of the mechanism are as follows:

-

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[3] This step is crucial as it forms the reactive species that will attack the aromatic ring.[3][4]

-

Electrophilic Attack: The electron-rich benzene ring of 4-chloroacetanilide acts as a nucleophile, attacking the nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[4]

-

Regioselectivity: The directing effects of the substituents on the benzene ring determine the position of the incoming nitro group. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. Conversely, the chlorine atom is a deactivating, yet also ortho-, para-directing group. In this specific case, the nitro group is directed predominantly to the position ortho to the activating acetamido group and meta to the deactivating chloro group. Steric hindrance from the acetamido group can influence the ratio of ortho to para substitution relative to it.

-

Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bonded to the nitro group. This step restores the aromaticity of the ring, yielding the final product, N-(4-chloro-3-nitrophenyl)acetamide.

1.2. Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from starting materials to the final purified product.

Caption: A schematic overview of the synthesis of N-(4-chloro-3-nitrophenyl)acetamide.

Section 2: Experimental Protocol—A Step-by-Step Guide

This section provides a detailed, field-proven methodology for the synthesis and purification of N-(4-chloro-3-nitrophenyl)acetamide.

2.1. Materials and Equipment

-

4-Chloroacetanilide

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Deionized Water

-

Ice

-

Erlenmeyer flasks

-

Beakers

-

Magnetic stirrer and stir bar

-

Büchner funnel and flask

-

Filter paper

-

Melting point apparatus

2.2. Synthesis Procedure

-

Preparation of the Acetanilide Solution: In a flask, dissolve 4-chloroacetanilide in a minimal amount of glacial acetic acid or concentrated sulfuric acid with gentle warming.[2]

-

Cooling: Cool the solution in an ice bath to a temperature between 0-5 °C. It is critical to maintain a low temperature throughout the addition of the nitrating mixture to control the exothermic reaction and prevent the formation of dinitro byproducts.[2][5]

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Addition of Nitrating Mixture: Add the chilled nitrating mixture dropwise to the cooled acetanilide solution with continuous stirring. The rate of addition should be controlled to keep the reaction temperature below 10 °C.[5]

-

Reaction Time: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.[2]

-

Precipitation: Pour the reaction mixture slowly and carefully into a beaker containing a significant amount of crushed ice and water.[2][5] This will cause the crude N-(4-chloro-3-nitrophenyl)acetamide to precipitate out of the solution.

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual acid.

2.3. Purification by Recrystallization

Recrystallization is a purification technique used to remove impurities from the crude product based on differences in solubility.[6]

-

Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent for the recrystallization of N-(4-chloro-3-nitrophenyl)acetamide.[2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Section 3: Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(4-chloro-3-nitrophenyl)acetamide.

3.1. Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇ClN₂O₃[7][8][9] |

| Molecular Weight | 214.61 g/mol [7][8][9] |

| Appearance | Yellowish crystalline solid |

| Melting Point | 147-148 °C[9] |

3.2. Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: Around 3300-3100 cm⁻¹

-

C=O stretch (amide): Around 1680-1640 cm⁻¹

-

N-O stretch (nitro group): Strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹

-

C-Cl stretch: Around 800-600 cm⁻¹

-

-

-

¹H NMR (in CDCl₃): A singlet for the amide proton (NH) around δ 10.25, aromatic protons between δ 7.59-8.77, and a singlet for the acetyl methyl protons (CH₃) around δ 2.29.[10]

-

¹³C NMR (in CDCl₃): The carbonyl carbon would appear around δ 169.0, aromatic carbons between δ 123.4-136.3, and the acetyl methyl carbon around δ 25.6.[10]

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would be expected at m/z 214.6, corresponding to the molecular weight of the compound.[7]

3.3. Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting material and any byproducts.[2]

Section 4: Conclusion

This technical guide has detailed the synthesis, mechanistic pathway, and comprehensive characterization of N-(4-chloro-3-nitrophenyl)acetamide. The successful synthesis relies on a controlled electrophilic nitration reaction, followed by careful purification. The identity and purity of the final compound are confirmed through a combination of physicochemical measurements and spectroscopic analysis. This foundational knowledge is indispensable for researchers and professionals who utilize this important chemical intermediate in their work.

References

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

-

Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link]

-

Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

MySkinRecipes. N-(4-Chloro-3-nitrophenyl)acetamide. [Link]

-

All about chemistry. (2020). Nitration: Preparation of 4-Nitroacetanilide. YouTube. [Link]

-

NIST. (2025). 4-Chloro-3-nitrophenylacetamide. NIST Chemistry WebBook. [Link]

-

Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. [Link]

-

Moodie, R. B., et al. (1977). Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsideration. Journal of the Chemical Society, Perkin Transactions 2, 1693-1698. [Link]

-

LibreTexts Chemistry. (2022). 1.31: Electrophilic Substitution. [Link]

Sources

- 1. N-(4-Chloro-3-nitrophenyl)acetamide [myskinrecipes.com]

- 2. jcbsc.org [jcbsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Chloro-3-nitrophenylacetamide [webbook.nist.gov]

- 8. N-(4-CHLORO-3-NITROPHENYL)ACETAMIDE | CAS 5540-60-3 [matrix-fine-chemicals.com]

- 9. echemi.com [echemi.com]

- 10. rsc.org [rsc.org]

Spectroscopic data of N-(4-Chloro-3-nitrophenyl)acetamide (NMR, IR, Mass Spec)

Introduction

N-(4-Chloro-3-nitrophenyl)acetamide (CAS: 5540-60-3) is an aromatic amide featuring a phenyl ring substituted with chloro, nitro, and acetamido groups. With the molecular formula C₈H₇ClN₂O₃ and a molecular weight of 214.61 g/mol , this compound serves as a valuable intermediate in the synthesis of various organic molecules, including dyes and potential pharmaceutical agents[1]. The precise arrangement of its functional groups dictates its chemical reactivity and physical properties, making unambiguous structural confirmation essential for its application in research and development.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize N-(4-Chloro-3-nitrophenyl)acetamide: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, explain the causality behind experimental choices, and provide validated protocols for data acquisition.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Expertise & Experience: Experimental Protocol for NMR Analysis

The choice of solvent and experimental parameters is critical for acquiring a high-quality NMR spectrum. Given the compound's structure, a deuterated solvent capable of dissolving polar aromatic compounds is required. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are standard choices.

Step-by-Step Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of N-(4-Chloro-3-nitrophenyl)acetamide. The sample should be dry and free of residual synthesis solvents[2].

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) inside a clean vial. Ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube[2]. The final sample height in the tube should be approximately 4-5 cm[3].

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called shimming to ensure sharp, symmetrical peaks.

-

Acquisition: A standard one-dimensional proton experiment is run. Key parameters include a 30-45° pulse angle and a relaxation delay (d1) of 1-2 seconds to allow for adequate spin relaxation between pulses, ensuring accurate integration[4].

Spectral Analysis: ¹H and ¹³C NMR

Analysis of the Isomer: N-(4-Chloro-2-nitrophenyl)acetamide

-

¹H NMR (400 MHz, CDCl₃): δ 10.25 (s, 1H, NH ), 8.77 (d, J = 9.1 Hz, 1H, ArH ), 8.19 (s, 1H, ArH ), 7.59 (d, J = 11.2 Hz, 1H, ArH ), 2.29 (s, 3H, CH ₃)[5].

-

¹³C NMR (100 MHz, CDCl₃): δ 169.0 (C=O), 136.3, 135.9, 133.5, 128.3, 125.3, 123.4 (Ar-C), 25.6 (CH₃)[5].

Predicted Spectral Data for N-(4-Chloro-3-nitrophenyl)acetamide

The key difference lies in the substitution pattern. In our target molecule, the nitro group is at position 3 and the chloro group is at position 4. This significantly alters the electronic environment and, therefore, the coupling patterns and chemical shifts of the aromatic protons.

-

Aromatic Region (¹H NMR): We expect three distinct signals in the aromatic region (typically 7.0-9.0 ppm).

-

H-2: This proton is ortho to the powerfully electron-withdrawing nitro group, making it the most deshielded aromatic proton. It will appear as a doublet.

-

H-5: This proton is ortho to the chloro group and meta to the nitro and acetamido groups. It will appear as a doublet.

-

H-6: This proton is between the acetamido and chloro groups. It will appear as a doublet of doublets, being coupled to both H-2 and H-5.

-

-

Other Protons (¹H NMR):

-

N-H Proton: A singlet, typically broad, located far downfield (>8 ppm), due to the amide linkage.

-

CH₃ Protons: A sharp singlet around 2.2 ppm, characteristic of an acetamido methyl group[6].

-

-

¹³C NMR: The carbon spectrum will show 8 distinct signals. The carbonyl carbon will be in the 168-170 ppm range. The aromatic carbons will appear between ~115-150 ppm, with the carbons directly attached to the nitro group (C-3) and the acetamido group (C-1) being significantly influenced[2]. The methyl carbon will be upfield, around 24-26 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-H | > 8.5 | Singlet (broad) | 1H |

| H-2 | 8.2 - 8.4 | Doublet (d) | 1H |

| H-5 | 7.6 - 7.8 | Doublet (d) | 1H |

| H-6 | 7.8 - 8.0 | Doublet of Doublets (dd) | 1H |

| -CH₃ | ~2.2 | Singlet (s) | 3H |

Table 1. Predicted ¹H NMR Spectral Data for N-(4-Chloro-3-nitrophenyl)acetamide.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 170 |

| C-NO₂ | 147 - 149 |

| C-NH | 138 - 140 |

| C-Cl | 128 - 130 |

| Aromatic C-H | 115 - 126 |

| -CH₃ | 24 - 26 |

Table 2. Predicted ¹³C NMR Spectral Data for N-(4-Chloro-3-nitrophenyl)acetamide.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present.

Expertise & Experience: Experimental Protocol for IR Analysis

For a solid sample like N-(4-Chloro-3-nitrophenyl)acetamide, the Thin Solid Film or KBr pellet methods are standard. The Thin Film method is often faster for qualitative analysis.

Step-by-Step Protocol for Thin Solid Film IR:

-

Sample Preparation: Place a small amount (~10-20 mg) of the solid sample into a small test tube or vial.

-

Dissolution: Add a few drops of a volatile organic solvent (e.g., acetone or methylene chloride) to completely dissolve the solid[7].

-

Film Deposition: Using a pipette, place one or two drops of the solution onto the face of a clean, polished salt plate (NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound will remain on the plate. The film should be translucent, not opaque[7].

-

Data Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer and acquire the spectrum. A background scan of the empty chamber should be run first.

Sources

- 1. rsc.org [rsc.org]

- 2. How To [chem.rochester.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. rsc.org [rsc.org]

- 6. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

Solubility and stability of N-(4-Chloro-3-nitrophenyl)acetamide

An In-depth Technical Guide to the Solubility and Stability of N-(4-Chloro-3-nitrophenyl)acetamide

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(4-Chloro-3-nitrophenyl)acetamide (CAS No. 5540-60-3) is an aromatic amide derivative whose utility spans various chemical synthesis applications, including as an intermediate in the production of dyes and pigments and in the development of novel pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a substituted phenyl ring with chloro, nitro, and acetamide functional groups, dictates its physicochemical properties.

Key Compound Identifiers:

-

Chemical Structure:

A comprehensive understanding of the solubility and stability of this molecule is paramount for any researcher or developer. Solubility directly impacts formulation strategies, bioavailability, and the design of in vitro assays, while stability data is crucial for determining appropriate storage conditions, predicting shelf-life, and ensuring the safety and purity of the final product.[5][6] This guide provides a detailed framework for systematically evaluating these critical parameters, grounded in established scientific principles and regulatory expectations.

Part 1: Solubility Profile Assessment

The solubility of a compound is a fundamental property that influences its behavior throughout the development lifecycle. The structure of N-(4-Chloro-3-nitrophenyl)acetamide, with its relatively nonpolar aromatic core and a calculated XLogP3 of approximately 2.5, suggests limited aqueous solubility.[4] However, the amide group offers potential for hydrogen bonding, which can modulate its solubility in different solvent systems. A definitive assessment requires empirical measurement.

Causality in Experimental Design: The Shake-Flask Method

To obtain definitive thermodynamic solubility data, the shake-flask method is the industry-standard approach.[7] This method is chosen over high-throughput kinetic assays because it measures the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent under specific conditions. This is achieved by allowing sufficient time for the dissolution and precipitation processes to reach a steady state, a critical factor for accurate pre-formulation and physicochemical characterization.[5][7]

Experimental Workflow: Equilibrium Solubility Determination

The following diagram outlines the logical flow for determining the equilibrium solubility of N-(4-Chloro-3-nitrophenyl)acetamide.

Caption: Workflow for equilibrium solubility testing via the shake-flask method.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the thermodynamic solubility of N-(4-Chloro-3-nitrophenyl)acetamide in various pharmaceutically relevant solvents.

Methodology:

-

Preparation: Add an excess amount of N-(4-Chloro-3-nitrophenyl)acetamide (e.g., 10-20 mg, accurately weighed) to a series of glass vials. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to each vial. Recommended solvents include:

-

Purified Water

-

pH 1.2 Buffer (Simulated Gastric Fluid)

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid)

-

Methanol

-

Ethanol

-

Acetonitrile

-

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[7]

-

Sampling & Separation: After equilibration, allow the vials to stand for a short period to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particulates. This step is critical to prevent artificially high results.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format for easy comparison.

| Solvent System | pH (at 25 °C) | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | ~7.0 | 25 | [Experimental Value] |

| HCl Buffer | 1.2 | 37 | [Experimental Value] |

| Acetate Buffer | 4.5 | 37 | [Experimental Value] |

| Phosphate Buffer | 6.8 | 37 | [Experimental Value] |

| Methanol | N/A | 25 | [Experimental Value] |

| Ethanol | N/A | 25 | [Experimental Value] |

Part 2: Stability Profile and Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[8][9] Its purpose is to intentionally degrade the compound under conditions more severe than accelerated stability testing.[10][11] This approach is fundamental for several reasons:

-

Pathway Elucidation: It helps identify likely degradation products and illuminates the chemical degradation pathways.[12]

-

Method Development: It is essential for developing and validating a "stability-indicating" analytical method—one that can accurately measure the active ingredient without interference from impurities or degradants.[12][13]

-

Formulation & Packaging: Understanding how the molecule reacts to stress informs the development of stable formulations and the selection of appropriate packaging (e.g., light-resistant containers).[14]

Causality in Experimental Design: Selecting Stress Conditions

The choice of stress conditions is dictated by the chemical structure of N-(4-Chloro-3-nitrophenyl)acetamide.

-

Hydrolysis: The presence of an amide linkage makes the molecule susceptible to cleavage under acidic or basic conditions.[13][14] Testing across a range of pH values is therefore essential.

-

Oxidation: While the molecule does not contain highly susceptible functional groups like phenols or thiols, the overall electronic environment of the aromatic ring warrants testing for oxidative stability.[12]

-

Photolysis: Nitroaromatic compounds are often photosensitive.[11] Therefore, photostability testing as described in ICH Q1B is a mandatory part of the stress testing package.[10][15]

-

Thermal: Evaluating stability at elevated temperatures provides insight into the molecule's intrinsic thermal liability and potential degradation during manufacturing or storage in hot climates.[10][11]

Experimental Workflow: Forced Degradation Study

The following diagram illustrates the parallel nature of a forced degradation study, where the compound is subjected to multiple stress conditions simultaneously before analysis.

Caption: Workflow for a comprehensive forced degradation study.

Protocol 2: Forced Degradation Studies

Objective: To investigate the degradation pathways of N-(4-Chloro-3-nitrophenyl)acetamide under various stress conditions and to support the development of a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[13]

General Procedure: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile). For each condition, transfer an aliquot of the stock solution to a vial and add the stressor. Run all conditions in parallel with an unstressed control sample.

Specific Conditions:

-

Acidic Hydrolysis:

-

Add an equal volume of 0.1 N HCl to the stock solution.

-

Heat the sample at 60-80 °C.

-

Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, cool and neutralize the sample with an equivalent amount of 0.1 N NaOH.

-

Rationale: The amide bond is susceptible to acid-catalyzed hydrolysis.[13] If degradation is slow, increase acid strength to 1.0 N HCl.

-

-

Basic Hydrolysis:

-

Add an equal volume of 0.1 N NaOH to the stock solution.

-

Maintain the sample at room temperature or heat gently (e.g., 40-60 °C).

-

Withdraw aliquots at various time points.

-

Before analysis, cool and neutralize with an equivalent amount of 0.1 N HCl.

-

Rationale: Base-catalyzed hydrolysis of amides is often more aggressive than acid-catalyzed hydrolysis.[13]

-

-

Oxidative Degradation:

-

Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution.

-

Keep the sample at room temperature, protected from light.

-

Monitor at various time points.

-

Rationale: This tests the molecule's susceptibility to oxidation.[12] If no degradation is seen, the H₂O₂ concentration can be increased (e.g., up to 30%).

-

-

Thermal Degradation:

-

Place a solid sample of the compound in a controlled temperature oven (e.g., 80 °C).

-

Test at specified time points by dissolving a portion of the solid for analysis.

-

Rationale: This evaluates the solid-state stability of the drug substance under dry heat conditions, as recommended by ICH guidelines.[10]

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[15]

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Rationale: This is a mandatory test to assess light sensitivity, particularly relevant for the nitroaromatic moiety.[11][14]

-

Data Presentation: Forced Degradation Summary

A summary table is the most effective way to present the outcomes of the study.

| Stress Condition | Reagent/Condition | Duration/Temp | % Degradation | Major Degradants (by RT/m/z) |

| Acid Hydrolysis | 0.1 N HCl | 24 h / 80 °C | [Value] | [Observation] |

| Base Hydrolysis | 0.1 N NaOH | 8 h / 60 °C | [Value] | [Observation] |

| Oxidation | 3% H₂O₂ | 24 h / RT | [Value] | [Observation] |

| Thermal (Solid) | Dry Heat | 72 h / 80 °C | [Value] | [Observation] |

| Photolytic (Solution) | ICH Q1B Light | N/A | [Value] | [Observation] |

Part 3: Synthesis of Findings and Practical Implications

The data generated from these solubility and stability studies are not merely academic; they are critical for informed decision-making in drug development and chemical handling.

-

Solubility Insights: If aqueous solubility is found to be low (<0.1 mg/mL), as is anticipated, researchers must consider formulation strategies such as the use of co-solvents, surfactants, or advanced delivery systems to achieve desired concentrations for biological testing or product formulation.[16][17] The pH-solubility profile will guide the selection of appropriate buffer systems and predict behavior in different physiological environments.

-

Stability Insights: The forced degradation results provide a chemical stability "fingerprint." For example, significant degradation under photolytic conditions would mandate the use of amber vials or light-resistant packaging for storage and handling.[14] Hydrolytic instability would necessitate strict moisture control during manufacturing and storage. The identified degradants must be assessed; if any are novel, they may require characterization and toxicological evaluation to ensure product safety.[12]

By systematically applying the methodologies outlined in this guide, researchers can build a robust physicochemical profile for N-(4-Chloro-3-nitrophenyl)acetamide, ensuring its effective and safe application in scientific and industrial settings.

References

- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.

- Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.

- SNS Courseware. ICH STABILITY TESTING GUIDELINES.

- Slideshare. Ich guidelines for stability studies 1.

- International Council for Harmonisation (ICH). (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

- Molbase. N-(4-CHLORO-3-NITROPHENYL)ACETAMIDE | CAS 5540-60-3.

- Echemi. Buy n-(4-chloro-3-nitrophenyl)

- International Council for Harmonis

- AxisPharm. Solubility Test.

- Lund University Publications.